Vercirnon
Overview
Description
Vercirnon is a novel, orally active anti-inflammatory agent that targets a chemokine receptor protein implicated in both Crohn’s disease and ulcerative colitis, the two principal forms of Inflammatory Bowel Disease (IBD). It is under investigation in clinical trial NCT01611805 .
Molecular Structure Analysis
The molecular formula of Vercirnon is C22H21ClN2O4S. The average molecular weight is 444.93 g/mol . The structure of the CCR9 receptor in complex with Vercirnon has been reported at a resolution of 2.8 Å .
Physical And Chemical Properties Analysis
Vercirnon has a chemical formula of C22H21ClN2O4S and a molecular weight of 444.93 g/mol .
Scientific Research Applications
Role in Crohn's Disease Management
Vercirnon, identified as CCX282-B, is a chemokine receptor CCR9 antagonist used to regulate the migration and activation of inflammatory cells in the intestine, specifically targeting Crohn’s Disease. In a randomized, placebo-controlled trial, Vercirnon demonstrated efficacy in inducing clinical response and remission in Crohn's Disease patients, showcasing its potential as a therapeutic agent in managing this condition (S. Keshav et al., 2013). The trial's results were promising enough to initiate Phase 3 clinical trials in Crohn's Disease, indicating Vercirnon's significant role in the therapeutic landscape for this chronic inflammatory bowel disease.
Mechanism of Action
Vercirnon functions by antagonizing the CCR9 receptor, an approach that has shown promise in treating Crohn's Disease by inhibiting lymphocyte homing to the intestinal mucosa, thereby limiting inflammation at this site. Clinical trials have supported the efficacy of CCR9 antagonism, suggesting that if ongoing larger-scale clinical trials align with preliminary reports, this mechanism could offer an efficacy comparable to anti-TNF therapies with a potentially superior safety profile (K. Arseneau & F. Cominelli, 2013).
Structural and Pharmacokinetic Insights
Research into the structural and pharmacokinetic aspects of Vercirnon has contributed to a deeper understanding of its function and potential application. The crystal structure of the CCR9 receptor in complex with Vercirnon revealed that it binds to the intracellular side of the receptor, exerting allosteric antagonism and preventing G-protein coupling. This binding site accounts for the need for relatively lipophilic ligands and describes a novel allosteric site on G-protein-coupled receptors that can be targeted for drug design (C. Oswald et al., 2016).
Pharmacokinetics
Pharmacokinetic studies have demonstrated that Vercirnon exhibits similar profiles within US and Japanese populations, with no significant differences in bioavailability between various formulations tested. These findings support the premise that Vercirnon has a consistent pharmacokinetic and safety profile across different populations, facilitating its use in future studies (Lynda J. Haberer et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-tert-butyl-N-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15/h4-14,24H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWROCIMSDXGOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=[N+](C=C3)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220135 | |
Record name | Vercirnon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vercirnon, a small molecule, orally-available drug, is intended to control the inappropriate immune system response underlying IBD by blocking the activity of the CCR9 chemokine receptor. In adults, CCR9 is a highly specific receptor expressed by T cells that migrate selectively to the digestive tract. The trafficking of T cells to the small and large intestine causes persistent inflammation that may result in Crohn's disease or ulcerative colitis - the two principal forms of IBD. | |
Record name | Vercirnon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15250 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Vercirnon | |
CAS RN |
698394-73-9 | |
Record name | Vercirnon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15250 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vercirnon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VERCIRNON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWI54OUA12 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.